molecular formula C17H12Cl2N2O3S B2672070 1-(2,4-Dichlorophenyl)-2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-ethanone CAS No. 477856-68-1

1-(2,4-Dichlorophenyl)-2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-ethanone

Cat. No. B2672070
CAS RN: 477856-68-1
M. Wt: 395.25
InChI Key: NRNVMJFTOZQGSK-UHFFFAOYSA-N
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Description

1-(2,4-Dichlorophenyl)-2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-ethanone is a useful research compound. Its molecular formula is C17H12Cl2N2O3S and its molecular weight is 395.25. The purity is usually 95%.
BenchChem offers high-quality 1-(2,4-Dichlorophenyl)-2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2,4-Dichlorophenyl)-2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • A novel heterocyclic compound was synthesized and characterized using various techniques, demonstrating its potential for applications in material science due to its optical and thermal properties (Shruthi et al., 2019). This study indicates the compound's transparency in the visible region and thermal stability, suggesting its utility in optical devices or materials resistant to thermal degradation.

Structural Analysis and Molecular Interactions

  • Detailed investigations into the crystal packing of oxadiazole derivatives revealed the significance of non-covalent interactions, such as lone pair-π interaction and halogen bonding, in their supramolecular architectures (Sharma et al., 2019). These findings provide insights into designing molecules with specific interaction capabilities, which can be crucial in drug design and development.

Chemical Reactivity and Applications

  • Research into the reactivity of certain heterocyclic compounds towards sulfur- and oxygen-containing nucleophiles under various conditions has opened avenues for functionalizing these molecules for specific applications (Pouzet et al., 1998). This could be relevant in synthesizing compounds with tailored properties for pharmaceuticals or materials science.

  • Studies on the synthesis of Schiff bases using thiophene-3-carbonitrile and pyrazole-4-carboxaldehydes derivatives have shown significant antimicrobial activity, suggesting these compounds' potential in developing new antimicrobials (Puthran et al., 2019).

  • An examination of the anti-inflammatory activity of certain triazolylsulfanyl-ethanone derivatives has revealed compounds with remarkable activity, indicating the potential for developing new anti-inflammatory drugs without the typical gastric irritation associated with many current treatments (Karande & Rathi, 2017).

properties

IUPAC Name

1-(2,4-dichlorophenyl)-2-[[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12Cl2N2O3S/c1-23-12-5-2-10(3-6-12)16-20-21-17(24-16)25-9-15(22)13-7-4-11(18)8-14(13)19/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRNVMJFTOZQGSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(O2)SCC(=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,4-Dichlorophenyl)-2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-ethanone

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